

# In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-3199 |           |
| Cat. No.:            | B1666216 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**AZD-3199** is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was under development by AstraZeneca for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-agonist, its therapeutic action is mediated through the relaxation of airway smooth muscle, leading to bronchodilation.[2] Preclinical studies demonstrated high selectivity and potency of **AZD-3199** for the β2-receptor in vitro, with a prolonged duration of action in vivo.[2] Although clinical development was discontinued, understanding its in vivo metabolism and pharmacokinetic profile remains valuable for the development of future inhaled therapeutics. This technical guide provides a comprehensive overview of the available data on the in vivo fate of **AZD-3199**.

#### In Vivo Pharmacokinetics

Clinical pharmacokinetic studies have been the primary source of in vivo data for **AZD-3199**. These studies were conducted in healthy volunteers as well as in patients with asthma and COPD.[2][3]

### **Absorption and Distribution**

Following inhalation, **AZD-3199** is rapidly absorbed into the systemic circulation, with the maximum plasma concentration (Tmax) being reached within 30 minutes.[3] The



pharmacokinetic profile of **AZD-3199** has been shown to be dose-proportional and time-independent.[3]

Systemic availability of the unmetabolized drug was found to be similar in healthy subjects and patients with asthma; however, it was observed to be lower in patients with COPD.[3]

#### **Elimination**

**AZD-3199** exhibits a remarkably long terminal half-life (t1/2), estimated to be up to 142 hours in healthy Caucasian males.[3] This long half-life is a key characteristic of its "ultra-long-acting" designation. The precise reasons for this prolonged half-life have not been fully elucidated but could be attributed to slow systemic elimination or an elimination rate limited by slow pulmonary absorption and/or lung retention.[2] The primary route of assessment for elimination in clinical trials was via total plasma concentration and urinary excretion.[3]

## **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters of **AZD-3199** derived from clinical studies in humans.

| Parameter                                   | Value             | Population                                       | Citation |
|---------------------------------------------|-------------------|--------------------------------------------------|----------|
| Time to Maximum Plasma Concentration (Tmax) | Within 30 minutes | Healthy Volunteers,<br>Asthma & COPD<br>Patients | [3]      |
| Terminal Half-life<br>(t1/2)                | Up to 142 hours   | Healthy Caucasian<br>Males                       | [3]      |

#### In Vivo Metabolism

Detailed in vivo metabolism studies for **AZD-3199** are not extensively available in the public domain. Clinical studies have primarily focused on the quantification of the "unmetabolized drug," suggesting that the parent compound is the major circulating entity.[3]

Based on the chemical structure of **AZD-3199**, which contains a benzothiazole core, potential metabolic pathways can be inferred from studies on similar compounds. The metabolism of benzothiazole in guinea pigs has been shown to involve ring-cleavage, producing metabolites



such as 2-methylmercaptoaniline, 2-methylsulphinylaniline, and 2-methylsulphonylaniline.[4] It is plausible that **AZD-3199** could undergo similar biotransformations.

Potential Metabolic Pathways for AZD-3199 (Hypothesized)

- Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.
- Ring Cleavage: Opening of the benzothiazole ring system.
- Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Further in vivo studies, including metabolite profiling in plasma and excreta from preclinical species, would be necessary to definitively identify the metabolic fate of **AZD-3199**.

# **Experimental Protocols**

Detailed, specific experimental protocols for the in vivo metabolism and pharmacokinetic studies of **AZD-3199** have not been published. However, based on standard practices for inhaled drug development, the following represents a likely methodology.

## **Animal Pharmacokinetic Study (Rat Model)**

This protocol describes a general procedure for evaluating the pharmacokinetics of an inhaled compound like **AZD-3199** in rats.

- · Animal Model: Male Sprague-Dawley rats.
- Drug Administration: Intratracheal administration of a formulated solution or suspension of AZD-3199.
- Dose Groups: At least three dose levels to assess dose proportionality.
- Blood Sampling: Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.
- Sample Processing: Plasma separated by centrifugation and stored at -80°C until analysis.



- Bioanalysis: Plasma concentrations of AZD-3199 determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic Analysis: Plasma concentration-time data analyzed using noncompartmental methods to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

## In Vivo Metabolism Study (Rat Model)

This protocol outlines a general approach for identifying metabolites of an inhaled compound.

- Animal Model: Male Sprague-Dawley rats.
- Drug Administration: A single intratracheal dose of radiolabeled ([14C] or [3H]) **AZD-3199** to facilitate metabolite tracking.
- Sample Collection: Urine and feces collected over 72 hours using metabolic cages. Blood samples are also collected at various time points.
- Sample Processing:
  - Plasma: Proteins precipitated, and the supernatant analyzed.
  - Urine: Directly analyzed or subjected to solid-phase extraction for cleanup and concentration.
  - Feces: Homogenized and extracted with an appropriate solvent.
- Metabolite Profiling: Samples analyzed by LC-MS/MS to separate and detect the parent drug and its metabolites.
- Metabolite Identification: Structural elucidation of metabolites performed using highresolution mass spectrometry (HR-MS) and comparison with synthesized reference standards if available.
- Quantitative Analysis: The amount of each metabolite in the excreta is determined by radiometric analysis and/or LC-MS/MS.



# Visualizations Signaling Pathway

**AZD-3199**, as a  $\beta$ 2-adrenergic receptor agonist, activates a well-characterized signaling cascade within airway smooth muscle cells, leading to bronchodilation.



Click to download full resolution via product page

Caption: β2-Adrenergic Receptor Signaling Pathway.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an inhaled compound.





Click to download full resolution via product page

Caption: In Vivo Pharmacokinetic Study Workflow.



#### Conclusion

**AZD-3199** is an ultra-long-acting β2-adrenergic receptor agonist with a pharmacokinetic profile characterized by rapid absorption and an exceptionally long terminal half-life following inhalation. While clinical studies have established its pharmacokinetic properties in humans, detailed information on its in vivo metabolism remains limited in the public domain. The benzothiazole core of **AZD-3199** suggests potential metabolic pathways involving oxidation and ring cleavage. The provided experimental protocols and visualizations offer a framework for understanding the evaluation of such inhaled drug candidates. Further research, particularly preclinical metabolism studies, would be required for a complete characterization of the in vivo disposition of **AZD-3199**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD 3199 AdisInsight [adisinsight.springer.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical pharmacokinetics of AZD3199, an inhaled ultra-long-acting β2-adrenoreceptor agonist (uLABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of benzothiazole. I. Identification of ring-cleavage products PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Metabolism and Pharmacokinetics of AZD-3199: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666216#in-vivo-metabolism-and-pharmacokinetics-of-azd-3199]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com